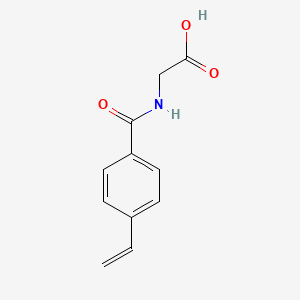
Glycine, N-(4-ethenylbenzoyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Glycine, N-(4-ethenylbenzoyl)-: is a derivative of glycine, an amino acid that plays a crucial role in various biological processes This compound is characterized by the presence of a 4-ethenylbenzoyl group attached to the nitrogen atom of glycine
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Glycine, N-(4-ethenylbenzoyl)- typically involves the reaction of glycine with 4-ethenylbenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods: Industrial production of Glycine, N-(4-ethenylbenzoyl)- follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production costs.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Glycine, N-(4-ethenylbenzoyl)- can undergo oxidation reactions, particularly at the ethenyl group, leading to the formation of epoxides or other oxidized derivatives.
Reduction: The compound can be reduced to form the corresponding ethyl derivative.
Substitution: The benzoyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic aromatic substitution reactions typically require catalysts like aluminum chloride or iron(III) chloride.
Major Products Formed:
Oxidation: Epoxides and hydroxylated derivatives.
Reduction: Ethyl derivatives.
Substitution: Various substituted benzoyl derivatives depending on the electrophile used.
Applications De Recherche Scientifique
Chemistry: Glycine, N-(4-ethenylbenzoyl)- is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical reactions.
Biology: In biological research, this compound is used to study the effects of modified amino acids on protein structure and function. It serves as a model compound to investigate the interactions between amino acids and other biomolecules.
Medicine: The compound has potential applications in drug development. Its ability to undergo various chemical reactions makes it a versatile intermediate in the synthesis of pharmaceuticals.
Industry: In the industrial sector, Glycine, N-(4-ethenylbenzoyl)- is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in coatings, adhesives, and other advanced materials.
Mécanisme D'action
The mechanism of action of Glycine, N-(4-ethenylbenzoyl)- involves its interaction with specific molecular targets. The ethenylbenzoyl group can interact with various enzymes and receptors, modulating their activity. The compound can also participate in redox reactions, influencing cellular processes such as signal transduction and metabolism.
Comparaison Avec Des Composés Similaires
Glycine, N-(4-methylbenzoyl)-: Similar structure but with a methyl group instead of an ethenyl group.
Glycine, N-(4-chlorobenzoyl)-: Contains a chlorine atom instead of an ethenyl group.
Glycine, N-(4-nitrobenzoyl)-: Contains a nitro group instead of an ethenyl group.
Uniqueness: Glycine, N-(4-ethenylbenzoyl)- is unique due to the presence of the ethenyl group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.
Propriétés
Numéro CAS |
85434-97-5 |
|---|---|
Formule moléculaire |
C11H11NO3 |
Poids moléculaire |
205.21 g/mol |
Nom IUPAC |
2-[(4-ethenylbenzoyl)amino]acetic acid |
InChI |
InChI=1S/C11H11NO3/c1-2-8-3-5-9(6-4-8)11(15)12-7-10(13)14/h2-6H,1,7H2,(H,12,15)(H,13,14) |
Clé InChI |
RTGUHSUUYGEBIG-UHFFFAOYSA-N |
SMILES canonique |
C=CC1=CC=C(C=C1)C(=O)NCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


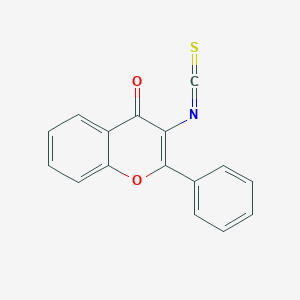
diphenyl-lambda~5~-phosphane](/img/structure/B14415286.png)
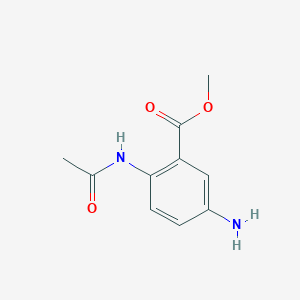
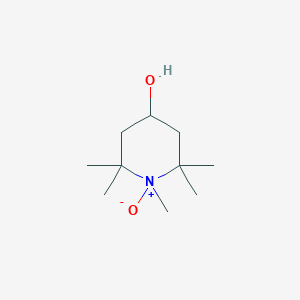

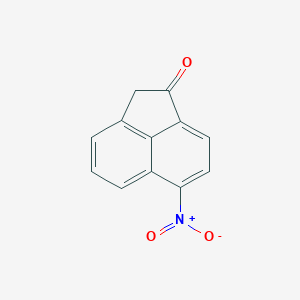

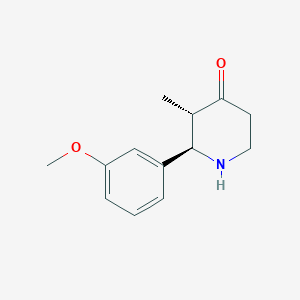
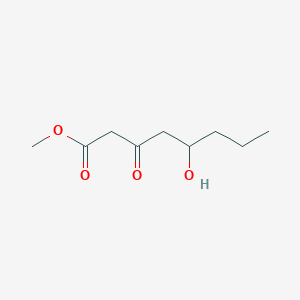
![2-[(Pyridin-2-yl)amino]cyclohexan-1-one](/img/structure/B14415328.png)
![3-[4-(Sulfanylmethyl)phenyl]propanoic acid](/img/structure/B14415347.png)



